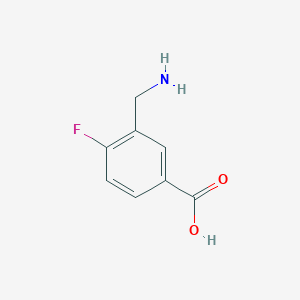

3-(Aminomethyl)-4-fluorobenzoic acid

Description

Contextual Significance in Organic Synthesis

The strategic placement of the aminomethyl and fluoro groups on the benzoic acid ring makes 3-(Aminomethyl)-4-fluorobenzoic acid a valuable building block in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a primary amine, and an aromatic fluorine—provides chemists with multiple handles for selective chemical transformations.

A plausible and efficient synthetic route to this compound can be conceptualized through a multi-step process starting from a readily available precursor like 4-fluoro-3-methylbenzoic acid. The synthesis would likely involve the radical bromination of the methyl group to yield 3-(bromomethyl)-4-fluorobenzoic acid. Subsequent conversion of the benzylic bromide to the primary amine can be achieved through various established methods, with the Gabriel synthesis being a particularly effective choice to avoid over-alkylation. wikipedia.orglibretexts.orgmasterorganicchemistry.combyjus.com This method involves the reaction of the alkyl halide with potassium phthalimide, followed by hydrazinolysis to release the primary amine. wikipedia.orglibretexts.orgmasterorganicchemistry.combyjus.com

An alternative approach could involve the amination of a chloromethyl intermediate. For instance, a process could be adapted from the synthesis of aminomethylbenzoic acid, where a chloromethyl benzoic acid is reacted with ammonia (B1221849) under the catalysis of urotropine. google.com The synthesis of the key intermediate, 3-(chloromethyl)-4-fluorobenzoic acid, could be achieved from 4-fluorotoluene (B1294773) through chloromethylation, followed by oxidation of the methyl group.

The ability to selectively protect and deprotect the amino and carboxylic acid functionalities allows for the sequential introduction of various molecular fragments, enabling the construction of intricate molecular architectures. This controlled reactivity is crucial for the synthesis of peptidomimetics, where the aminomethyl group can serve as a mimic of an amino acid residue. researchgate.net

Role in Contemporary Medicinal Chemistry Research

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties. nih.govtandfonline.commdpi.comacs.orgmt.com The presence of the highly electronegative fluorine atom in this compound can significantly impact its biological activity. Fluorine can alter the acidity of the carboxylic acid and the basicity of the amine, influence the molecule's conformation, and improve its metabolic stability by blocking potential sites of oxidation. tandfonline.commdpi.com Furthermore, the C-F bond can enhance binding affinity to target proteins through favorable electrostatic interactions. tandfonline.com

The aminomethyl group provides a key point for derivatization, allowing for the attachment of this scaffold to other pharmacologically active moieties. Derivatives of aminobenzoic acids have shown a wide array of biological activities, including antimicrobial and cytotoxic effects. mt.comprepchem.com The combination of the fluorinated aromatic ring and the reactive aminomethyl group in this compound presents a promising platform for the design of new therapeutic agents.

Research into related aminobenzoic acid derivatives has demonstrated their potential as building blocks for peptidomimetics and as scaffolds in combinatorial chemistry. researchgate.net For instance, the synthesis of 4-amino-3-(aminomethyl)benzoic acid has highlighted the utility of such structures in creating diverse chemical libraries for drug discovery. researchgate.net

Conceptual Framework of Aminomethylated Fluorobenzoic Acid Derivatives

The conceptual framework for utilizing this compound and its derivatives in research is built upon the synergistic effects of its constituent functional groups. Aromatic compounds, in general, provide a rigid scaffold for the precise spatial arrangement of functional groups. wikipedia.orgopenaccessjournals.comlibretexts.orgijrar.org The introduction of substituents like fluorine and an aminomethyl group further refines the electronic and steric properties of the aromatic core.

Key Structural Features and Their Implications:

| Feature | Implication in Chemical and Biological Research |

| Benzoic Acid Moiety | Provides a handle for forming amide bonds, esters, and other carboxylic acid derivatives. Its acidity can be modulated by the electronic effects of other substituents. |

| Aromatic Fluorine Atom | Enhances metabolic stability, increases binding affinity to biological targets, and modulates the pKa of nearby functional groups. nih.govtandfonline.com |

| Aminomethyl Group | Acts as a versatile point for derivatization, allowing for the introduction of diverse substituents. It can also participate in hydrogen bonding and serve as a key pharmacophoric element. |

The combination of these features in a single molecule creates a powerful tool for medicinal chemists. By modifying the amino group, for instance, through acylation or alkylation, and by forming amides or esters at the carboxylic acid, a vast library of derivatives can be generated. The fluorine atom acts as a "metabolic shield" and an "affinity enhancer," improving the drug-like properties of the resulting compounds.

The table below illustrates the potential for generating diverse derivatives from this core structure:

| Derivative Type | Potential Application |

| N-Acyl Derivatives | Exploration of interactions with specific protein binding pockets. |

| N-Alkyl Derivatives | Modification of solubility and lipophilicity. |

| Amide Derivatives | Creation of peptidomimetics and larger molecular constructs. |

| Ester Derivatives | Development of prodrugs with altered pharmacokinetic profiles. |

In essence, this compound represents a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of biological target. Its inherent structural and electronic properties make it a highly attractive starting point for the rational design of new and effective chemical probes and therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,4,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJDSJQIURHDJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Advanced Chemical Synthesis

As a Core Building Block for Complex Molecular Architectures

The distinct functionalities of 3-(Aminomethyl)-4-fluorobenzoic acid allow it to serve as a foundational scaffold for creating intricate molecular designs. The carboxylic acid group can readily undergo esterification or amidation reactions, while the aminomethyl group provides a nucleophilic site for forming amide, sulfonamide, or other carbon-nitrogen bonds. This dual reactivity enables chemists to build out complex structures in multiple directions.

Its utility as a building block is rooted in the principles of modular synthesis, where pre-functionalized units are combined to assemble larger, more complex molecules. This approach is fundamental in medicinal chemistry and materials science for generating libraries of compounds with diverse structures and functions. The defined stereochemistry and connectivity offered by this building block ensure precise control over the final molecular architecture.

Utility in the Synthesis of Fluorinated Bioactive Compounds

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The fluorine atom in this compound can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and enhance bioavailability by modifying lipophilicity.

When used in synthesis, this compound directly introduces a fluorine atom into the target molecule, a key step in the development of novel fluorinated bioactive agents. Research has shown that fluorinated analogs of known drugs or novel chemical entities often exhibit superior therapeutic profiles. The presence of the fluorine atom on the benzene ring influences the electronic properties of the entire molecule, which can be critical for its biological activity.

Intermediate in the Preparation of High-Value Fine Chemicals and Pharmaceutical Intermediates

This compound is a key intermediate in multi-step synthetic pathways leading to the production of high-value chemical products, including active pharmaceutical ingredients (APIs). Its functional groups allow for sequential, controlled reactions to build up the complexity required for specialized chemicals.

In the pharmaceutical industry, intermediates like this are essential for the efficient and scalable synthesis of drugs. The compound's structure is often a core component of a larger, more complex API. Its role as an intermediate means that it is a critical raw material in the manufacturing chain for various therapeutic agents. The synthesis of novel derivatives from aminobenzoic acids, for example, has been explored for creating compounds with potential antimicrobial or cytotoxic activities nih.gov. The broader class of aminobenzoic acid derivatives is recognized for its significant contributions to pharmacology, being used in the synthesis of painkillers and antihypertensive drugs mdpi.com.

Below is a table summarizing the key attributes of this compound as a synthetic building block.

| Property | Description | Synthetic Relevance |

| Molecular Formula | C8H8FNO2 | Provides a precise atomic composition for reaction stoichiometry. |

| Molecular Weight | 169.15 g/mol | Used in calculating molar equivalents for chemical reactions. |

| Key Functional Groups | Carboxylic Acid (-COOH) | Enables amide bond formation, esterification, and other carboxylate reactions. |

| Aminomethyl (-CH2NH2) | Acts as a nucleophile for forming amides, sulfonamides, and for chain extension. | |

| Fluorine (-F) | Enhances metabolic stability, binding affinity, and bioavailability in derivatives. | |

| CAS Number | 771573-08-1 | Provides a unique identifier for sourcing and regulatory purposes. |

Analytical and Characterization Methodologies for this compound

Comprehensive research and analysis are fundamental to understanding the structural and compositional properties of chemical compounds. For this compound, a variety of spectroscopic and chromatographic techniques are theoretically applicable for its characterization. However, a review of published scientific literature and chemical databases indicates a lack of specific experimental data for this particular compound.

While detailed research findings on this compound are not publicly available, the principles of standard analytical methodologies can be described. The following sections outline the spectroscopic and chromatographic techniques that would be employed for its structural elucidation and purity analysis.

Future Perspectives and Emerging Avenues in Research

Novel Synthetic Approaches for Structural Diversity

To fully explore the chemical space around the 3-(Aminomethyl)-4-fluorobenzoic acid core, researchers are employing innovative synthetic strategies that prioritize structural diversity and complexity. A key approach is Diversity-Oriented Synthesis (DOS), a strategy that aims to efficiently generate collections of structurally diverse small molecules from a common starting material. nih.govnih.gov The application of DOS principles allows for the systematic modification of the core scaffold, enabling the exploration of a wide range of pharmacological properties.

The synthesis of the core precursor, 3-amino-4-fluorobenzoic acid, can be achieved through multi-step processes involving the formation of a Grignard reagent from p-fluoro bromo benzene, followed by nitration and subsequent hydrogenation. google.com From this core, structural diversity can be introduced through several key strategies:

Scaffold Derivatization: The amino and carboxylic acid functional groups on the core structure serve as versatile handles for derivatization. Standard procedures like amide bond formation and reductive amination can be used to introduce a wide variety of substituents. nih.gov

Build/Couple/Pair Strategy: This DOS-related methodology involves building complex starting materials, coupling them with other building blocks, and then pairing them through intramolecular reactions to create distinct and complex scaffolds. nih.gov

Heterocyclic Ring Construction: A common strategy to increase structural diversity and modulate physicochemical properties is the construction of various heterocyclic rings. For instance, derivatives of 4-fluorobenzoic acid have been used to synthesize compounds containing 1,3,4-oxadiazole rings. globalscientificjournal.com

These approaches enable the creation of large libraries of compounds with significant three-dimensional variation, which is crucial for identifying novel biological activities. nih.gov

Table 1: Synthetic Strategies for Structural Diversity

| Strategy | Description | Potential Outcome |

|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Efficiently produces compound collections with high structural and stereochemical diversity from a common intermediate. nih.govnih.gov | Generation of novel, 3D-rich molecular scaffolds for screening. nih.gov |

| Functional Group Interconversion | Modifying the core aminomethyl and carboxylic acid groups through reactions like amidation, esterification, and reductive amination. nih.govglobalscientificjournal.com | Introduction of varied physicochemical properties and potential new interaction points with biological targets. |

| Heterocycle Synthesis | Using the core scaffold as a building block to construct various heterocyclic systems (e.g., oxadiazoles, pyrazoles). nih.govglobalscientificjournal.com | Access to novel chemical space and bioisosteric replacements for known pharmacophores. |

| Build/Couple/Pair | A systematic approach involving the construction, intermolecular coupling, and intramolecular cyclization of building blocks to form distinct scaffolds. nih.gov | Controlled and efficient access to diverse and complex molecular architectures. |

Advanced Pharmacological Profiling and Target Identification

Identifying the specific biological targets of novel derivatives of this compound is a critical step in understanding their mechanism of action and therapeutic potential. Modern drug discovery employs a range of advanced techniques for this purpose, moving beyond traditional screening to more precise and high-throughput methods.

A powerful contemporary approach for target identification is CRISPR-based genome-wide screening. nih.gov Techniques like CRISPR interference (CRISPRi) can be used in model organisms to systematically repress individual genes, allowing researchers to identify which genes are essential for the activity of a bioactive compound. nih.gov This provides a direct link between the compound and its molecular target.

Once a potential target is identified, a comprehensive pharmacological profiling cascade is initiated. This involves a combination of in vitro, in vivo, and in silico studies:

In Vitro Enzyme and Cell-Based Assays: The activity of compounds is tested against isolated enzymes or in cellular models. For example, derivatives of aminobenzoic acid have been evaluated as inhibitors of cholinesterases or multidrug resistance-associated proteins (MRPs). nih.govebi.ac.uk Enzyme kinetic studies can reveal the specific type of inhibition. nih.gov

In Vivo Models: The most promising compounds are advanced into animal models to evaluate their effects in a complex biological system. This can confirm the reversal of cognitive deficits in amnesia models or assess antimicrobial activity. nih.govmdpi.com

In Silico Studies: Computational methods such as molecular docking and dynamics simulations are used to predict and analyze the interactions between a compound and its target protein at the atomic level. nih.gov This helps to rationalize the observed activity and guide further optimization.

The core structure of this compound is an analogue of γ-aminobutyric acid (GABA), suggesting that GABA aminotransferase (GABA-AT) could be a potential target, as inhibition of this enzyme has therapeutic applications in addiction and epilepsy. nih.gov

Table 2: Techniques for Pharmacological Profiling and Target ID

| Technique | Purpose | Example Application |

|---|---|---|

| CRISPR-based Screening | Unbiased, genome-wide identification of molecular targets for a novel compound. nih.gov | Identifying the bacterial enzyme inhibited by a new pyrazole derivative. nih.gov |

| Enzyme Inhibition Assays | Quantifying the potency and mechanism of a compound against a specific purified enzyme (e.g., kinase, cholinesterase). nih.gov | Determining the IC50 values of p-aminobenzoic acid derivatives against acetylcholinesterase (AChE). nih.gov |

| Cellular Cytotoxicity Assays | Assessing the antiproliferative effects of compounds on various human cancer cell lines. mdpi.com | Screening quinazoline derivatives against the NCI-60 panel of cancer cell lines. mdpi.com |

| Molecular Docking | Computationally predicting the binding mode and affinity of a ligand within the active site of its target protein. nih.gov | Visualizing the interactions of a potent inhibitor with the active site pocket of AChE. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design of new drug candidates by dramatically accelerating the discovery process and improving the quality of synthesized molecules. nih.gov These computational tools can be applied to the this compound scaffold to design novel derivatives with optimized properties.

ML models, particularly those using supervised learning, can be trained on large datasets of existing molecules with known biological activities. nih.gov These trained models can then be used to predict the properties of new, virtual derivatives of this compound, a process known as quantitative structure-activity relationship (QSAR) modeling. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources.

Key applications of AI/ML in this context include:

Virtual Screening: ML algorithms can rapidly screen massive virtual libraries, containing billions or even trillions of potential molecules, to identify those with the highest predicted affinity for a specific biological target. This is far more efficient than traditional high-throughput screening. nih.gov

Generative AI: More advanced generative models can design entirely new molecules from scratch. These models can be optimized to generate novel structures based on the this compound core that are predicted to have a desired profile of high potency, selectivity, and favorable drug-like properties.

ADMET Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows for the early deselection of candidates that are likely to fail later in development due to poor pharmacokinetic or safety profiles.

By integrating these AI/ML approaches, the design-synthesis-test cycle in drug discovery can be significantly shortened, leading to the faster identification of promising clinical candidates. nih.gov

Table 3: AI and Machine Learning Applications in Compound Design

| AI/ML Method | Application | Advantage |

|---|---|---|

| Supervised Learning (e.g., Random Forests) | Building QSAR models to predict biological activity or physicochemical properties based on molecular structure. nih.gov | Prioritizes synthesis of the most promising candidates; reduces unnecessary experiments. |

| Virtual Screening | Rapidly filtering vast 'make-to-order' chemical libraries to find compounds predicted to bind to a target. nih.gov | Explores a much larger chemical space than is physically possible with HTS. |

| Generative Models | De novo design of novel molecular structures optimized for specific properties (e.g., potency, low toxicity). nih.gov | Creates innovative compounds that may not be conceived through traditional medicinal chemistry. |

| ADMET Prediction Models | Predicting pharmacokinetic and toxicity profiles of virtual compounds before synthesis. | Enables early-stage identification and mitigation of potential development liabilities. |

Exploration in New Therapeutic Modalities

The versatility of the this compound scaffold makes it an attractive component for incorporation into new therapeutic modalities that go beyond traditional small-molecule inhibitors. These emerging platforms offer novel mechanisms of action and have the potential to address previously "undruggable" targets.

One of the most promising of these new approaches is Targeted Protein Degradation (TPD), which aims to eliminate disease-causing proteins rather than just inhibiting their function. ascpt.org The leading TPD technology is the use of Proteolysis Targeting Chimeras (PROTACs). nih.gov

A PROTAC is a bifunctional molecule composed of three parts:

A "warhead" ligand that binds to the target protein of interest.

A ligand that recruits an E3 ubiquitin ligase.

A flexible linker that connects the two ligands. nih.gov

By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome machinery. nih.gov

A derivative of this compound could be developed to serve as the "warhead" component of a novel PROTAC. If a derivative is found to bind selectively to a protein implicated in a disease, it can be chemically linked to a known E3 ligase ligand. This would create a new therapeutic agent that selectively destroys the target protein, a strategy that can be more effective and durable than simple inhibition. Other emerging modalities where such a scaffold could be explored include molecular glues and antibody-drug conjugates (ADCs), where a potent derivative could serve as the cytotoxic payload. ascpt.orgchemical.ai

Table 4: Components of a Hypothetical PROTAC Based on the Target Scaffold

| Component | Function | Example Moiety |

|---|---|---|

| Target-Binding Ligand (Warhead) | Selectively binds to the disease-causing protein of interest. | A novel derivative of this compound. |

| Linker | Covalently connects the two ligands with optimal length and flexibility to facilitate ternary complex formation. | Polyethylene glycol (PEG) or alkyl chains. |

| E3 Ligase Ligand | Binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). | Thalidomide or VHL ligand. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Aminomethyl)-4-fluorobenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Multi-step synthesis typically involves fluorination and aminomethylation of a benzoic acid scaffold. For fluorinated analogs, nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents) is common . Protecting the carboxylic acid group during aminomethylation (e.g., via Boc-protected intermediates) minimizes side reactions . Reaction optimization should include monitoring by TLC and HPLC to track intermediates, with final purification via recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR confirm regioselective fluorination and aminomethyl group incorporation. C NMR resolves electronic effects of substituents on the aromatic ring .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

- HPLC : Quantifies purity (>98%) and detects trace byproducts, especially polar impurities arising from incomplete protection/deprotection steps .

Q. How does the fluorine substituent influence the compound’s physicochemical properties (e.g., solubility, pKa)?

- Methodological Answer : Fluorine’s electronegativity lowers the pKa of the carboxylic acid group (predicted ~2.5–3.0 vs. ~4.2 for non-fluorinated analogs), enhancing solubility in aqueous buffers at physiological pH. Computational tools like COSMO-RS predict logP values to assess lipophilicity for drug-design applications . Experimental validation via shake-flask method is recommended .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of fluorinated benzoic acid derivatives?

- Methodological Answer :

- Protection/Deprotection : Use tert-butyl esters to protect the carboxylic acid during halogenation steps, reducing unwanted ring halogenation .

- Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl-fluorine bond formation minimizes polyhalogenation .

- Temperature Control : Lower temperatures (0–5°C) during aminomethylation reduce racemization and over-alkylation .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated benzoic acid analogs?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, buffer pH). Standardize protocols:

- Dose-Response Curves : Use ≥10 concentrations to calculate accurate IC values .

- Orthogonal Assays : Pair enzyme inhibition (e.g., fluorescence-based) with cellular uptake studies (LC-MS quantification) to distinguish intrinsic activity from bioavailability .

- Negative Controls : Include structurally similar but inactive analogs (e.g., non-fluorinated derivatives) to confirm target specificity .

Q. What computational approaches predict the binding affinity of this compound to neurological targets (e.g., EAAT2)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with EAAT2 crystal structures (PDB: 5LLU) to model ligand-receptor interactions. Prioritize poses where the fluorobenzoyl group occupies hydrophobic pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex under physiological conditions .

- QSAR Models : Train models using datasets of known EAAT2 modulators to predict structural modifications for enhanced potency .

Q. How can isotopic labeling (e.g., F or C) be applied to study the metabolic fate of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.